3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a combination of furan, phenyl, hydroxyethyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the synthesis might involve:
Preparation of the furan-2-yl phenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where furan is reacted with a phenyl compound in the presence of a Lewis acid catalyst.
Formation of the hydroxyethyl intermediate: This step might involve the reaction of an appropriate aldehyde with a Grignard reagent to introduce the hydroxyethyl group.
Coupling with naphthalen-1-ylmethyl urea: The final step involves the coupling of the previously prepared intermediates with naphthalen-1-ylmethyl urea under conditions that promote urea formation, such as the use of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties might be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(phenyl)methyl]urea
- 3-{2-[4-(Thiophen-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea
- 3-{2-[4-(Pyridin-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea
Uniqueness
The uniqueness of 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring, in particular, might influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-22(18-10-12-19(13-11-18)23-9-4-14-29-23)16-26-24(28)25-15-20-7-3-6-17-5-1-2-8-21(17)20/h1-14,22,27H,15-16H2,(H2,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKQXWMMFDVGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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